Mergetpa

Descripción general

Descripción

Mergetpa es un inhibidor de la carboxipeptidasa, utilizado principalmente para bloquear la conversión de cininas y antagonistas del receptor B2 en metabolitos que carecen de la arginina C-terminal . Este compuesto tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la bioquímica y la farmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Mergetpa implica la reacción de derivados específicos de tiol y guanidina. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de los fabricantes. generalmente implica el uso de técnicas estándar de síntesis orgánica, incluidos los pasos de protección y desprotección, y procesos de purificación como la cristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sistemas automatizados de síntesis y purificación. El compuesto se produce típicamente en un entorno controlado para garantizar la coherencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Mergetpa sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de enlaces disulfuro.

Reducción: El compuesto puede reducirse para romper los enlaces disulfuro, volviendo a su forma tiol.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos tiol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.

Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) y la tris (2-carboxietil) fosfina (TCEP).

Sustitución: Se pueden usar varios agentes alquilantes para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación generalmente da como resultado dímeros unidos por disulfuro, mientras que la reducción produce grupos tiol libres .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Mergetpa functions primarily by inhibiting carboxypeptidase enzymes, specifically targeting carboxypeptidase N. This inhibition prevents the cleavage of the C-terminal arginine from peptides, thereby prolonging the biological activity of kinins and B2 receptor antagonists. The compound's ability to block the conversion of these molecules into inactive metabolites is critical for its applications in research and therapy.

Chemistry

- Enzyme Kinetics Studies : this compound is utilized as a reagent to investigate enzyme kinetics and inhibition mechanisms. Its role as an inhibitor allows researchers to study enzyme activity in a controlled manner.

- Chemical Reactions : It participates in various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Leads to the formation of disulfide bonds.

- Reduction : Converts disulfide bonds back to thiol forms.

- Substitution : Involves thiol groups reacting with alkylating agents.

Biology

- Protein and Peptide Metabolism : this compound is employed in studies examining how peptides are metabolized in biological systems. This application is crucial for understanding various physiological processes.

- Cell Signaling : By inhibiting carboxypeptidase N, this compound influences kinin signaling pathways, which are vital in regulating blood pressure and inflammation.

Medicine

- Therapeutic Potential : Research is ongoing into this compound's potential therapeutic applications for conditions characterized by excessive kinin activity, such as hypertension and inflammatory diseases.

- Case Study : A study demonstrated that subcutaneous administration of this compound (1 mg/kg twice daily) significantly affected metabolic parameters like blood glucose and plasma insulin levels, indicating its potential role in metabolic disorders .

Industry

- Diagnostic Assays : this compound is utilized in developing diagnostic assays that measure enzyme activity related to kinin metabolism.

- Therapeutic Agents Development : Its unique inhibitory properties make it a candidate for developing new therapeutic agents targeting carboxypeptidase-related pathways.

Mecanismo De Acción

Mergetpa ejerce sus efectos inhibiendo las enzimas carboxipeptidasa, que son responsables de la escisión de la arginina C-terminal de los péptidos. Esta inhibición previene la conversión de cininas y antagonistas del receptor B2 en metabolitos inactivos, prolongando así su actividad biológica. Los objetivos moleculares incluyen la carboxipeptidasa N y otras enzimas relacionadas .

Comparación Con Compuestos Similares

Compuestos similares

CeMMEC13: Un isoquinolinona que inhibe selectivamente el segundo bromodominio de TAF1.

Inhibidor de carboxipeptidasa G2: Un nuevo inhibidor con actividad antitumoral.

2-PMPA: Un inhibidor potente y selectivo de la carboxipeptidasa II del glutamato.

Singularidad de Mergetpa

This compound es único en su inhibición específica de la carboxipeptidasa N, lo que lo hace particularmente útil en estudios que involucran cininas y antagonistas del receptor B2. Su capacidad para bloquear la conversión de estas moléculas en metabolitos inactivos lo diferencia de otros inhibidores de la carboxipeptidasa .

Actividad Biológica

Mergetpa, a carboxypeptidase inhibitor with the chemical identifier 77102-28-4, has garnered attention for its significant biological activity in various research contexts. This compound primarily functions by inhibiting carboxypeptidase enzymes, which play a crucial role in peptide metabolism and kinin activity modulation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound inhibits carboxypeptidase N and related enzymes, which are responsible for cleaving C-terminal arginine residues from peptides. By preventing this cleavage, this compound prolongs the biological activity of kinins and B2 receptor antagonists, which are vital in various physiological processes including inflammation and pain response. The inhibition of these enzymes leads to enhanced signaling pathways associated with kinins, thereby affecting cellular responses.

Applications in Research and Medicine

This compound is employed across several fields:

- Biochemistry : Used as a reagent to study enzyme kinetics and inhibition.

- Biology : Investigated for its role in protein and peptide metabolism.

- Medicine : Explored for potential therapeutic applications in conditions characterized by excessive kinin activity, such as hypertension and inflammation.

- Diagnostics : Utilized in developing assays that require specific inhibition of carboxypeptidases.

Case Studies

-

Influence on Chemokine Activity :

A study investigated the effect of this compound on the chemokine CCL1/I-309. It was found that when carboxypeptidase activity was inhibited by this compound, the biological activity of CCL1 was significantly enhanced. Specifically, the study noted a three-fold increase in intracellular calcium concentration upon stimulation with truncated CCL1 in the presence of this compound, indicating restored signaling potency . -

Anti-Apoptotic Properties :

Another research highlighted that preincubation with this compound restored protective effects against dexamethasone-induced apoptosis in BW5147 cells. The half-maximal protective concentrations were significantly lower when CCL1 was truncated by carboxypeptidase compared to intact CCL1, underscoring the importance of this compound in modulating these effects .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits carboxypeptidase N | Specific inhibition prolongs kinin activity |

| CeMMEC13 | Selectively inhibits TAF1 bromodomain | Focused on transcriptional regulation |

| Carboxypeptidase G2 Inhibitor | Exhibits antitumor activity | Targets different pathways compared to this compound |

| 2-PMPA | Inhibits glutamate carboxypeptidase II | Different target enzyme with neuropharmacological implications |

Propiedades

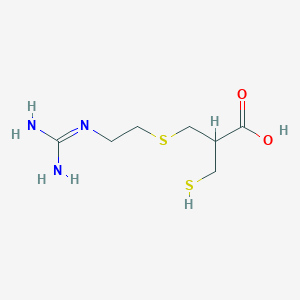

IUPAC Name |

2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPKWZRKZOAAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(CS)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998363 | |

| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-28-4 | |

| Record name | 3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptomethyl-3-guanidinoethylthiopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(MERCAPTOMETHYL)-3-(GUANIDINOETHYLTHIO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8EOD1X17Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.